molecular formula C14H15NO5S B2693484 (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone CAS No. 2034210-37-0

(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone

Cat. No.: B2693484
CAS No.: 2034210-37-0
M. Wt: 309.34
InChI Key: YMGBOLXFPSXEQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(2,2-dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Synthesis and Characterization
Compounds with structural elements similar to (2,3-Dihydrobenzo[b][1,4]dioxin-5-yl) have been synthesized and characterized, indicating the relevance of such structures in organic chemistry research. For instance, Xiaodong Chen et al. (2012) detailed the synthesis and characterization of a compound through etherification, oximation, and Beckmann rearrangement processes, showcasing the intricate methods used to create complex molecules with specified structural features Chen et al., 2012.

Biological Activities and Applications
Research on compounds containing 2,3-dihydrobenzo[b][1,4]dioxin moieties has explored their potential in inhibiting specific biological targets. Yu-Shun Yang et al. (2012) synthesized novel 2,3-dihydrobenzo[b][1,4]dioxin-containing derivatives and evaluated their inhibitory activities against B-Raf kinase, revealing significant anti-proliferation activities. These findings suggest that compounds with similar structural components could have applications in cancer research and therapy Yang et al., 2012.

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(2,2-dioxo-2λ6-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO5S/c16-14(15-7-10-6-9(15)8-21(10,17)18)11-2-1-3-12-13(11)20-5-4-19-12/h1-3,9-10H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMGBOLXFPSXEQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=CC=C2O1)C(=O)N3CC4CC3CS4(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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